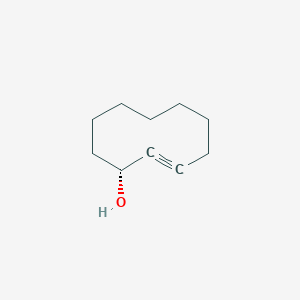
(1R)-Cyclodec-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Cyclodec-2-yn-1-ol is an organic compound characterized by a ten-membered carbon ring with a triple bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclodec-2-yn-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing a terminal alkyne and an alcohol group. This reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the ten-membered ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-Cyclodec-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst can reduce the triple bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of cyclodec-2-yn-1-one or cyclodec-2-yn-1-al.
Reduction: Formation of cyclodec-2-en-1-ol or cyclodecan-1-ol.
Substitution: Formation of various substituted cyclodec-2-yn-1-ol derivatives.
Applications De Recherche Scientifique
(1R)-Cyclodec-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Biology: Its derivatives may have potential biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-Cyclodec-2-yn-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the triple bond and the hydroxyl group, which can participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodec-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Cyclodecan-1-ol: Similar structure but with a single bond instead of a triple bond.
Cyclodec-2-yn-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(1R)-Cyclodec-2-yn-1-ol is unique due to the presence of both a triple bond and a hydroxyl group in a ten-membered ring
Propriétés
Numéro CAS |
340154-42-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R)-cyclodec-2-yn-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-6,8H2/t10-/m1/s1 |
Clé InChI |
ZFCBSVNUTLKJIV-SNVBAGLBSA-N |
SMILES isomérique |
C1CCCC#C[C@@H](CCC1)O |
SMILES canonique |
C1CCCC#CC(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



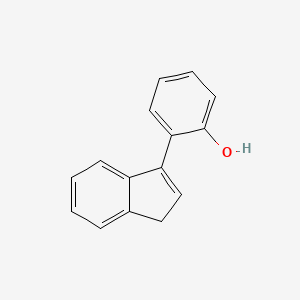

![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
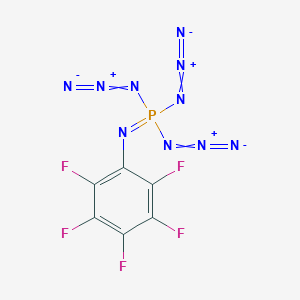
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
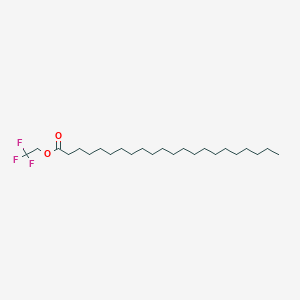

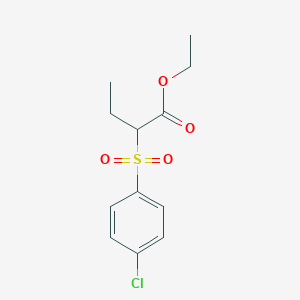
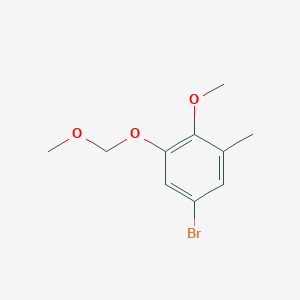
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
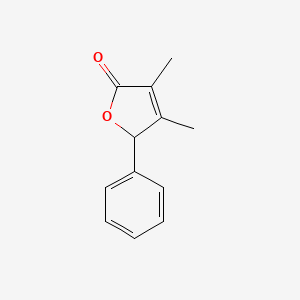
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
